Cas no 1244041-62-0 (6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine)

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine is a boronic ester derivative of benzothiazole, primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the tetramethyl dioxaborolane group enhances stability and solubility in organic solvents, facilitating efficient borylation reactions. The benzothiazol-2-ylamine moiety offers additional functionalization potential, making it valuable in pharmaceutical and materials science research. This compound is particularly advantageous for constructing complex heterocyclic frameworks due to its compatibility with mild reaction conditions and high selectivity. Its crystalline nature ensures ease of handling and purification, while its well-defined reactivity profile supports reproducible synthetic outcomes. Suitable for applications in medicinal chemistry and optoelectronic material development.
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine structure
1244041-62-0 structure
Product name:6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
CAS No:1244041-62-0
MF:C13H17BN2O2S
Molecular Weight:276.162281751633
CID:2107968

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine 化学的及び物理的性質

名前と識別子

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine
    • 6-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZOTHIAZOL-2-YLAMINE
    • AB69991
    • 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine
    • インチ: 1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(15)16-9/h5-7H,1-4H3,(H2,15,16)
    • InChIKey: NXZCACNCWPZWPO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C12

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 351
  • トポロジー分子極性表面積: 85.6

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D408638-1g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
1g
$865 2024-08-03
eNovation Chemicals LLC
D408638-5g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
5g
$1685 2025-02-26
Chemenu
CM556155-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine
1244041-62-0 95%+
1g
$812 2023-11-21
eNovation Chemicals LLC
D408638-5g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
5g
$1685 2024-08-03
eNovation Chemicals LLC
D408638-5g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
5g
$1685 2025-02-28
eNovation Chemicals LLC
D408638-1g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
1g
$865 2025-02-28
eNovation Chemicals LLC
D408638-1g
6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzothiazol-2-ylamine
1244041-62-0 95%
1g
$865 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1199200-1g
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-amine
1244041-62-0 98%
1g
¥6333.00 2024-08-09

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine 関連文献

6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamineに関する追加情報

Research Brief on 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0)

The compound 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine (CAS: 1244041-62-0) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this boronic ester derivative as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals. The benzothiazole moiety, combined with the boronate group, offers a versatile scaffold for designing inhibitors targeting various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine exhibits potent inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling pathways. The compound's ability to selectively bind to ATP-binding sites of these kinases suggests its potential as a lead compound for developing targeted cancer therapies.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a precursor for synthesizing fluorescent probes. These probes enable real-time imaging of cellular processes, providing insights into drug-target interactions and cellular uptake mechanisms. The boronate group's stability and reactivity under physiological conditions make it an excellent candidate for such applications.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023056789) describes novel derivatives of 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine with improved bioavailability and reduced off-target effects.

In conclusion, 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine represents a promising scaffold for drug discovery and chemical biology. Its versatility in synthesis and biological activity underscores its potential across multiple therapeutic areas. Future research should focus on translational studies to evaluate its efficacy and safety in preclinical and clinical settings.

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